molecular formula C23H23NO5 B5870036 dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5870036
M. Wt: 393.4 g/mol
InChI Key: XGGWQTVSLUQACP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Scientific Research Applications

Agrochemicals

This compound has potential applications in the field of agrochemicals. It could be used as an antifungal agent to control plant diseases such as Erysiphe graminis . The compound’s structure suggests that it may interact with fungal cell membranes or interfere with essential enzymes within the fungal cells, providing a protective effect on crops.

Medicine

In medical research, derivatives of this compound could be explored for their pharmacological properties. Given its complex structure, it may serve as a lead compound for the development of new medications, possibly acting on neurological or cardiovascular targets due to the presence of the pyridine ring, which is a common motif in drugs affecting these systems .

Material Science

The compound’s molecular framework could be valuable in material science, particularly in the synthesis of novel polymers or coatings. Its phenyl rings might contribute to the rigidity and stability of polymeric chains, while the pyridinedicarboxylate moiety could offer sites for further chemical modifications .

Environmental Science

Considering its potential use in agrochemicals, the environmental impact of this compound is of interest. Studies could focus on its biodegradability, toxicity, and long-term effects on ecosystems. It’s crucial to understand how such compounds degrade in the environment and their interactions with various biotic and abiotic factors .

Biochemistry

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly those involving phenyl rings. It might act as an inhibitor or activator for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-based sensors or industrial catalysts .

Transdermal Drug Delivery

The structure of this compound suggests that it could be useful in the development of transdermal drug delivery systems. Its molecular size and lipophilicity might allow it to facilitate the transport of active pharmaceutical ingredients across the skin barrier .

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-14-19(22(25)27-3)21(20(15(2)24-14)23(26)28-4)16-9-8-12-18(13-16)29-17-10-6-5-7-11-17/h5-13,21,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGWQTVSLUQACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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